molecular formula C19H24N4O3S B2931928 N-benzyl-2-(2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1170399-94-6

N-benzyl-2-(2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Katalognummer B2931928
CAS-Nummer: 1170399-94-6
Molekulargewicht: 388.49
InChI-Schlüssel: NCEPROVPGGEIHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butylamino group could potentially be introduced through a reaction with tert-butylamine .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Enzyme Inhibition

Compounds with structures related to the query molecule have been synthesized and evaluated for their antitumor properties. For example, classical antifolates and their nonclassical analogues have shown significant inhibitory activities against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and repair in cancer cells. These compounds have been studied for their potential as antitumor agents, with some showing promising inhibitory concentrations against various human tumor cell lines (Gangjee et al., 2007). The exploration of these molecules underscores the potential therapeutic applications in targeting cancer cell proliferation.

Dual Inhibitors for Enhanced Therapeutic Potential

The design and synthesis of molecules that can inhibit multiple targets, such as both DHFR and TS, offer a promising strategy for developing more effective antitumor agents. This dual inhibitory capability can lead to compounds with enhanced therapeutic profiles, potentially overcoming resistance mechanisms that cancer cells develop against single-target inhibitors. For example, the development of compounds as dual inhibitors of TS and DHFR has demonstrated the potential for improved antitumor activity, offering insights into the design of new therapeutic agents (Gangjee et al., 2006).

Structural Analysis and Drug Design

The structural analysis of related compounds, including X-ray crystallography, provides essential insights into the molecular interactions that govern enzyme inhibition. This information is crucial for the rational design of new compounds with improved potency and selectivity. For example, the X-ray crystal structure of classical and nonclassical antifolates has shed light on the binding modes of these inhibitors, guiding the development of molecules with optimized interactions with their biological targets (Gangjee et al., 2009).

Antimicrobial and Antibacterial Properties

Some derivatives related to the query compound have been explored for their antimicrobial and antibacterial activities. The synthesis and evaluation of compounds for their potential to inhibit microbial growth contribute to the search for new antibiotics, addressing the growing concern of antibiotic resistance. For instance, the study of thienopyrimidine linked rhodanine derivatives has provided insights into their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).

Eigenschaften

IUPAC Name

N-benzyl-2-[2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-19(2,3)23-17(26)12-27-18-21-14(10-16(25)22-18)9-15(24)20-11-13-7-5-4-6-8-13/h4-8,10H,9,11-12H2,1-3H3,(H,20,24)(H,23,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEPROVPGGEIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC(=CC(=O)N1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.